An In-depth Technical Guide to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
An In-depth Technical Guide to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: A Versatile and Stabilized Boronic Acid Surrogate for Modern Synthesis
In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the pursuit of robust, reliable, and user-friendly reagents is paramount. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenylboronic acid neopentyl glycol ester, has emerged as a important player in this field.[1] This white crystalline solid serves as a highly effective and stabilized surrogate for the more temperamental 4-fluorophenylboronic acid. Its adoption in both academic and industrial laboratories can be attributed to its enhanced stability towards hydrolysis and protodeboronation, which often plague free boronic acids.[2][3]
The strategic use of neopentyl glycol as a protecting group for the boronic acid moiety imparts several advantageous properties.[4] This structural feature creates a sterically hindered environment around the boron center, which not only enhances its shelf-life but also allows for more controlled and reproducible reactivity in complex synthetic sequences.[5] This guide will provide a comprehensive overview of the physicochemical properties, synthesis, and core applications of this versatile reagent, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 225916-39-2 | [1] |
| Molecular Formula | C₁₁H₁₄BFO₂ | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 64-68 °C | |
| Storage Temperature | 2-8°C |
Synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
The most common and efficient method for the preparation of this reagent is through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[6] This reaction involves the coupling of an aryl halide (in this case, 1-bromo-4-fluorobenzene) with a diboron reagent, typically bis(neopentyl glycolato)diboron or by a two-step process involving bis(pinacolato)diboron followed by transesterification with neopentyl glycol. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.
Underlying Principles of the Miyaura Borylation
The Miyaura borylation reaction is a powerful tool for the formation of carbon-boron bonds.[6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired aryl boronic ester and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For instance, palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl₂, are often effective. A base, such as potassium acetate (KOAc), is required to activate the diboron reagent.
Detailed Laboratory Protocol for Synthesis
This protocol outlines a representative procedure for the synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Materials:
-
1-Bromo-4-fluorobenzene
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-fluorobenzene (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a white solid.
Synthesis Workflow Diagram
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9] 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an excellent coupling partner in these reactions, offering high reactivity and selectivity.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, forming a new Pd(II) species and displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with an aryl bromide.
Materials:
-
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).
-
Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water to remove inorganic salts.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.
-
Handling: 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane may cause skin, eye, and respiratory irritation.[10][11] It is harmful if swallowed.[10][11] Therefore, it should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid breathing dust.[10]
-
Storage: The compound is stable under recommended storage conditions.[10] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to the corresponding free boronic acid makes it an attractive choice for researchers in drug discovery and materials science. A solid understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, allows for its effective and safe implementation in a wide range of synthetic applications.
References
- Combi-Blocks, Inc. (2023-01-02).
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Retrieved from [Link]
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2021-03-30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides. Retrieved from [Link]
-
MDPI. (2017-02-28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ECHA. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (2020-08-09). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014-04-15). Protection of Carbonyl Groups. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ACS Publications. (2015-02-10). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]
-
ResearchGate. (2025-08-06). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
Organic Syntheses. (2019-08-28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016-05-09). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
GitHub. (2024-03-04). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. Retrieved from [Link]
-
OECD SIDS. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol | C51H72O4. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
